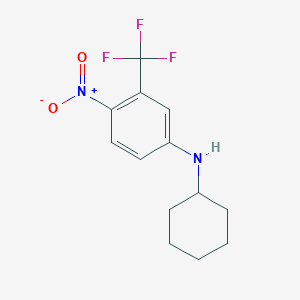
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H15F3N2O2 It is a derivative of aniline, characterized by the presence of a cyclohexyl group, a nitro group, and a trifluoromethyl group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline followed by the introduction of the cyclohexyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then subjected to a cyclohexylation reaction, which can be achieved using cyclohexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of incoming substituents.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: N-Cyclohexyl-4-amino-3-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclohexyl group contributes to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline can be compared with other similar compounds such as:
4-Nitro-3-(trifluoromethyl)aniline: Lacks the cyclohexyl group, which affects its chemical reactivity and biological properties.
N-Cyclohexyl-4-nitroaniline: Lacks the trifluoromethyl group, resulting in different physicochemical properties and applications.
N-Cyclohexyl-3-(trifluoromethyl)aniline:
The presence of the cyclohexyl, nitro, and trifluoromethyl groups in this compound makes it unique and versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61587-18-6 |
|---|---|
Molekularformel |
C13H15F3N2O2 |
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
N-cyclohexyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-10(6-7-12(11)18(19)20)17-9-4-2-1-3-5-9/h6-9,17H,1-5H2 |
InChI-Schlüssel |
ASOYLGMYNLYIJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


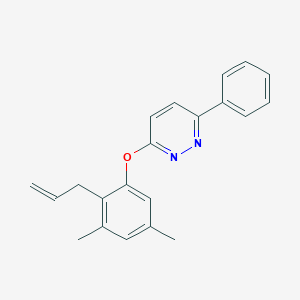
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)

![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
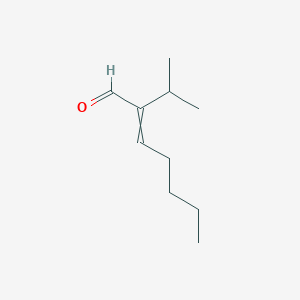
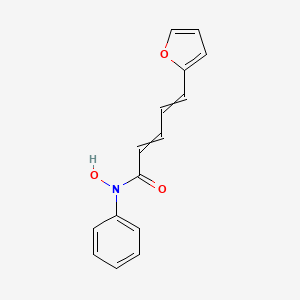
![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
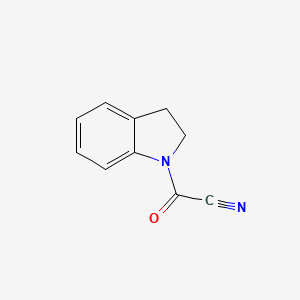

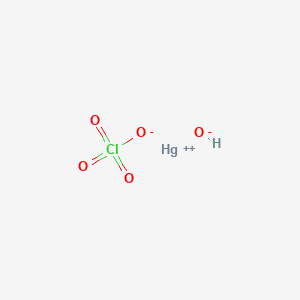
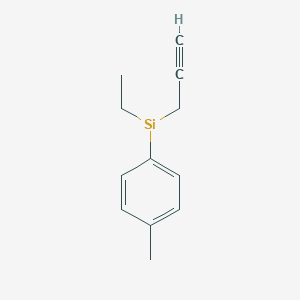
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
